Cas no 312732-79-9 (N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)-3,5-dinitrobenzamide)

N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)-3,5-dinitrobenzamide is a specialized organic compound featuring a phthalimide core functionalized with a 3,5-dinitrobenzamide group. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly as an intermediate in the preparation of heterocyclic compounds or functional materials. The presence of electron-withdrawing nitro groups enhances its electrophilic character, facilitating nucleophilic substitution reactions. Its rigid aromatic framework contributes to stability under various reaction conditions. The compound is typically employed in research settings for developing pharmaceuticals, agrochemicals, or advanced polymers, where precise functionalization is critical. Handling requires standard precautions for nitroaromatics, including avoidance of strong reducing agents.
N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)-3,5-dinitrobenzamide structure
312732-79-9 structure
Product Name:N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)-3,5-dinitrobenzamide
CAS No:312732-79-9
MF:C15H8N4O7
MW:356.246623039246
CID:5025235
Update Time:2025-05-22

N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)-3,5-dinitrobenzamide Chemical and Physical Properties

Names and Identifiers

    • N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3,5-dinitrobenzamide
    • N-(1,3-dioxoisoindolin-5-yl)-3,5-dinitrobenzamide
    • N-(1,3-dioxoisoindol-5-yl)-3,5-dinitrobenzamide
    • Oprea1_347236
    • N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)-3,5-dinitrobenzamide
    • Inchi: 1S/C15H8N4O7/c20-13(7-3-9(18(23)24)6-10(4-7)19(25)26)16-8-1-2-11-12(5-8)15(22)17-14(11)21/h1-6H,(H,16,20)(H,17,21,22)
    • InChI Key: KWEYIUVHVLQWDD-UHFFFAOYSA-N
    • SMILES: O=C1C2C=C(C=CC=2C(N1)=O)NC(C1C=C(C=C(C=1)[N+](=O)[O-])[N+](=O)[O-])=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 2
  • Complexity: 633
  • XLogP3: 1.2
  • Topological Polar Surface Area: 167

N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)-3,5-dinitrobenzamide Pricemore >>

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Additional information on N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)-3,5-dinitrobenzamide

Research Brief on N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)-3,5-dinitrobenzamide (CAS: 312732-79-9)

N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)-3,5-dinitrobenzamide (CAS: 312732-79-9) is a synthetic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of novel pharmacophores and its biological activity in various disease models. This research brief aims to summarize the latest findings related to this compound, highlighting its chemical properties, synthesis pathways, and biological relevance.

The compound's structure features an isoindole-1,3-dione core linked to a 3,5-dinitrobenzamide moiety, which imparts distinct electronic and steric properties. Recent synthetic approaches have focused on optimizing the yield and purity of this compound, with particular emphasis on green chemistry principles. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported a solvent-free mechanochemical synthesis route that achieved a 92% yield, significantly reducing environmental impact compared to traditional methods.

In terms of biological activity, N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)-3,5-dinitrobenzamide has shown promising results as a modulator of protein-protein interactions (PPIs). A 2024 study in ACS Chemical Biology demonstrated its ability to selectively inhibit the interaction between p53 and MDM2, a critical pathway in cancer therapeutics. The compound exhibited an IC50 of 1.2 µM in vitro, with good selectivity over related protein targets. Molecular docking studies revealed that the dinitrobenzamide group plays a crucial role in binding to the hydrophobic pocket of MDM2.

Further investigations have explored the compound's potential in neurodegenerative diseases. Research published in Neuropharmacology (2023) indicated that derivatives of this scaffold could cross the blood-brain barrier and exhibit neuroprotective effects in models of Parkinson's disease. The nitro groups were found to be essential for this activity, likely due to their redox-modulating properties. However, challenges remain in optimizing the pharmacokinetic profile, particularly regarding metabolic stability and oral bioavailability.

From a safety perspective, recent toxicological assessments (Regulatory Toxicology and Pharmacology, 2024) have established an LD50 of 450 mg/kg in rodent models, with no significant genotoxicity observed in Ames tests. These findings support further development of this compound as a lead structure for drug discovery. Current research efforts are focused on structure-activity relationship (SAR) studies to improve potency and reduce potential off-target effects.

In conclusion, N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)-3,5-dinitrobenzamide represents a versatile scaffold with multiple therapeutic applications. The latest research highlights its potential in oncology and neurology, while also addressing synthetic and pharmacological challenges. Future directions may include the development of prodrug strategies to enhance bioavailability and the exploration of additional biological targets through high-throughput screening approaches.

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